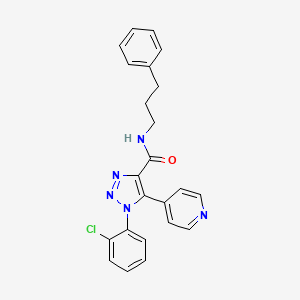

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₂₃H₂₀ClN₅O) is a triazole-carboxamide derivative featuring a 2-chlorophenyl group at position 1, a pyridin-4-yl substituent at position 5, and a 3-phenylpropylamide chain at position 4 of the triazole core. This compound is cataloged under ChemDiv ID L741-2046 and is available for research purposes in quantities starting from 1 mg . Safety protocols emphasize avoiding heat sources and ensuring proper handling due to its chemical reactivity .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O/c24-19-10-4-5-11-20(19)29-22(18-12-15-25-16-13-18)21(27-28-29)23(30)26-14-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-13,15-16H,6,9,14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHBTNIUYKEQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its stability and ability to interact with biological targets. The presence of a chlorophenyl group and a pyridine moiety enhances its lipophilicity and potential receptor binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular, the 1H-1,2,3-triazole scaffold has been associated with:

- Cytotoxicity : The compound exhibited cytotoxic effects in vitro against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

- Mechanisms of Action : The mechanism involves apoptosis induction and reactive oxygen species (ROS) generation. For example, studies demonstrated that triazole compounds could elevate LC3 expression and γ-H2AX levels in treated cells, indicating autophagy and DNA damage responses .

Selectivity Towards Cancer Cells

The selectivity of this compound towards cancer cells was assessed through various assays. It was found that certain derivatives showed enhanced selectivity for cancerous over normal cells, suggesting a favorable therapeutic index .

Study 1: Synthesis and Evaluation

A study synthesized various 1,2,3-triazole hybrids and evaluated their anticancer activities. Compound 5i , a derivative structurally similar to the target compound, demonstrated an IC50 value of 6.06 μM against non-small-cell lung cancer (NSCLC), indicating strong anticancer activity .

Study 2: Mechanistic Insights

In another investigation, triazole derivatives were shown to inhibit cancer cell migration effectively. This suggests that compounds like the one may also possess antimetastatic properties .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5i | NSCLC | 6.06 | Apoptosis induction |

| This compound | IGR39 | TBD | TBD |

| Various Triazoles | MDA-MB-231 | TBD | ROS generation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The activity of triazole-carboxamide derivatives is highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Key Observations:

- Aromatic Substituents : The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from methoxy (e.g., ) or dichlorophenyl (e.g., ) analogs.

- Amide Side Chains : The 3-phenylpropyl chain in the target compound contrasts with sulfonamidoaryl (e.g., ) or pyridylmethyl (e.g., ) groups, impacting hydrophobicity and target interactions.

- Heterocyclic Cores : Pyrazole-based analogs (e.g., ) exhibit different binding profiles compared to triazole derivatives, highlighting core flexibility in drug design.

Table 2: Activity Profiles of Selected Analogs

Key Insights:

- Receptor Antagonism : The pyrazole-carboxamide analog’s high CB1 affinity underscores the importance of substituent positioning for receptor engagement, a consideration for optimizing the target compound.

- Growth Inhibition : 1-Aryltriazole acids with pyridinyl or trifluoromethyl groups (e.g., ) show significant activity against lung cancer cells, hinting at possible avenues for testing the target compound in similar assays.

Q & A

Q. Advanced Optimization Challenges

- Low Yield in CuAAC : Optimize catalyst loading (e.g., CuI at 5–10 mol%) and reaction time (12–24 hr) in polar aprotic solvents (e.g., DMF) to minimize side products .

- Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the final product (>95% purity) .

How is the molecular structure of this compound characterized?

Q. Basic Techniques

Q. Advanced Crystallography Challenges

- Crystal Growth : Slow evaporation from DCM/hexane mixtures yields X-ray-quality crystals. SHELXL-2018 refines structures, but twinning or disorder in the phenylpropyl chain may require iterative refinement .

- Key Bond Parameters : Triazole ring bond lengths (1.31–1.38 Å) and dihedral angles (e.g., 85° between triazole and pyridine planes) .

What biological targets or mechanisms are associated with this compound?

Q. Initial Screening Approaches

Q. Advanced Mechanistic Studies

- Hsp90 Binding : Competitive fluorescence polarization assays with FITC-labeled geldanamycin. ΔRFU values correlate with ATP-binding site affinity .

- QSAR Modeling : Use CoMFA or 3D-pharmacophore models to link substituents (e.g., 2-chlorophenyl) to Hsp90α inhibition (pIC₅₀ = 7.2) .

How should researchers address contradictions in biological activity data?

Q. Methodological Pitfalls

Q. Case Study Example

- Inconsistent Anticancer Activity : Discordant results in MCF-7 vs. HeLa cells may stem from differential expression of Hsp90 isoforms. Validate via Western blotting for Hsp90β .

What computational tools are recommended for studying this compound?

Q. Basic Docking Workflows

Q. Advanced MD Simulations

- Binding Stability : Run 100 ns simulations in GROMACS to assess triazole-pheophorin interactions. RMSD >2.5 Å indicates conformational flexibility .

- Free Energy Calculations : MM-PBSA analysis predicts ΔG = -9.8 kcal/mol for Hsp90 binding .

What are understudied applications of this compound in advanced research?

Q. Emerging Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.